molecular formula C16H13NOS B12593902 Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one CAS No. 634153-14-3

Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one

Cat. No.: B12593902
CAS No.: 634153-14-3
M. Wt: 267.3 g/mol
InChI Key: KLRUXWXQKBUPID-UHFFFAOYSA-N
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Description

Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one (Product Number: AX-09VS, CAS Number: 634153-14-3) is a spiro-conjugated organic compound of high interest in medicinal chemistry research . Compounds featuring a spiro[pyrrolidine-3,9'-thioxanthene] core are structurally rigid, a characteristic that is highly valuable in drug discovery . The rigidity of the spiro junction helps to fix the spatial position of functional groups, which can lead to highly selective interactions with biological targets and potentially reduce off-target effects . The pyrrolidine ring is a privileged scaffold found in numerous pharmacologically active molecules and approved drugs, known to contribute to a wide range of biological activities . Spiro-fused heterocycles in particular are recognized as promising templates for the development of novel therapeutic agents, with documented applications in the research of treatments for cancer and central nervous system (CNS) disorders . As a structurally unique, tetracyclic scaffold, this compound provides researchers with a versatile building block for probing biological mechanisms and developing new chemical probes. This product is intended for research purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human or personal use.

Properties

CAS No.

634153-14-3

Molecular Formula

C16H13NOS

Molecular Weight

267.3 g/mol

IUPAC Name

spiro[pyrrolidine-4,9'-thioxanthene]-2-one

InChI

InChI=1S/C16H13NOS/c18-15-9-16(10-17-15)11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)16/h1-8H,9-10H2,(H,17,18)

InChI Key

KLRUXWXQKBUPID-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NCC12C3=CC=CC=C3SC4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Cycloaddition Reactions

One of the primary methods for synthesizing Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one involves cycloaddition reactions, particularly using allylamine and maleimides. The general procedure includes:

  • Reactants : Allylamine and maleimides.
  • Conditions : Controlled temperature and reaction time.
  • Mechanism : The reaction typically proceeds via a Michael-type addition followed by cyclization.

Multi-Step Synthesis

Another effective method for synthesizing this compound involves multi-step synthesis, which can yield varying diastereomeric ratios depending on the specific conditions employed:

  • Step 1 : The addition of paraformaldehyde to a solution containing the appropriate amine.
  • Step 2 : The introduction of trifluoroacetic acid as a catalyst.
  • Step 3 : Stirring the reaction mixture overnight, followed by purification through column chromatography.

Reaction Conditions

The synthesis can also be influenced by several factors:

  • Temperature : Maintaining lower temperatures during certain steps can enhance selectivity and yield.
  • Reaction Time : Extended reaction times may lead to higher yields but could also promote side reactions.
  • Data Table: Key Characteristics of this compound
Characteristic Value
CAS No. 634153-14-3
Molecular Formula C16H13NOS
Molecular Weight 267.3 g/mol
IUPAC Name spiro[pyrrolidine-4,9'-thioxanthene]-2-one
Standard InChI InChI=1S/C16H13NOS/c18-15-9-16(10-17-15)11...
Standard InChIKey KLRUXWXQKBUPID-UHFFFAOYSA-N
Canonical SMILES C1C(=O)NCC12C3=CC=CC=C3SC4=CC=CC=C24

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly against cancer cell lines. These findings suggest potential pharmacological applications and warrant further exploration into their mechanisms of action.

Chemical Reactions Analysis

Cycloaddition Reactions

The compound undergoes [3+2] cycloadditions with electron-deficient dipolarophiles like maleimides. A notable example involves allylamine and N-methylmaleimide (NMM) in toluene at 120°C, forming spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} derivatives.

Mechanism :

  • Michael Addition : Allylamine attacks the maleimide’s β-carbon, forming an enolate intermediate.

  • Azomethine Ylide Formation : Subsequent iminium salt generation and decarboxylation yield an azomethine ylide.

  • 1,3-Dipolar Cycloaddition : The ylide reacts with a second maleimide, completing the spirocyclic framework .

Key Data :

ReagentsTemperatureTimeYieldDiastereomeric Ratio (dr)
Allylamine, NMM, Toluene120°C17 h88%2:1
Allylamine, NMM, Toluene50°C17 h85%3:1

Lower temperatures enhance stereoselectivity by slowing side reactions .

Multi-Component Reactions (MCRs)

Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one participates in MCRs with isatin and amino acids. For example, reacting with isatin and phenylglycine in methanol under reflux generates spirooxindole-pyrrolidine hybrids.

Optimized Conditions :

  • Solvent : Methanol

  • Temperature : Reflux (~65°C)

  • Yield : 85–90%

Mechanism :

  • Azomethine Ylide Generation : Isatin and phenylglycine condense to form a ylide.

  • Cycloaddition : The ylide attacks the spiro compound’s electron-deficient alkene, forming a fused pyrrolidine-oxindole system .

Regioselective Alkylation

The compound undergoes alkylation at the pyrrolidine nitrogen. For example, treatment with 2-(chloromethyl)pyridine hydrochloride in the presence of K₂CO₃ yields N-pyridinylmethyl derivatives.

Reaction Profile :

SubstrateAlkylating AgentBaseYield
Spiro compound2-(chloromethyl)pyridineK₂CO₃85–90%

Diastereoselective Functionalization

Diastereomeric ratios are influenced by reaction parameters:

  • Temperature : Lower temperatures (e.g., 50°C vs. 120°C) improve dr from 2:1 to 3:1 .

  • Solvent Polarity : Polar solvents like methanol favor higher yields in cycloadditions .

Biological Activity Correlation

Derivatives synthesized via these reactions show antiproliferative activity:

CompoundCancer Cell Line (IC₅₀, μM)Selectivity Index (RPE1)
6m 2.434 (A431)>10
6k 2.966 (A431)>8

The spirocyclic core enhances binding to targets like EGFR and VEGFR-2 .

Structural Insights from X-Ray Crystallography

Crystal structures (e.g., 6h ) reveal:

  • Flexibility : Rotational freedom in the alkane-sulfonyl and phenyl groups aids target engagement.

  • Torsional Angles : Deviations up to 20° between derivatives indicate conformational adaptability .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one derivatives. For instance, spirooxindole analogs have demonstrated significant in vitro activity against various cancer cell lines, including human lung (A549) and liver (HepG2) cancer cells. These compounds were evaluated for their cytotoxic effects, with some derivatives exhibiting IC50 values in the low micromolar range, indicating potent anticancer activity compared to standard reference drugs like artemisinin and chloroquine .

Neuropharmacology

The compound's structural similarity to serotonin has led to investigations into its role as a ligand for serotonin receptors, particularly the 5-HT6 receptor. Structure-activity relationship studies have shown that certain derivatives possess submicromolar affinities for these receptors, suggesting their potential use in treating neurodegenerative disorders or mood disorders by modulating serotonergic signaling pathways .

Antimicrobial Properties

Emerging research indicates that this compound derivatives may also exhibit antimicrobial properties. Preliminary screenings have shown efficacy against various bacterial strains, making them candidates for further development as antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several methods, including cycloaddition reactions and microwave-assisted synthesis techniques. These synthetic pathways allow for the introduction of various substituents that can enhance the biological activity of the resulting compounds.

Synthesis Method Key Features References
CycloadditionEfficient formation of spiro compounds
Microwave-assistedRapid synthesis with higher yields
Combinatorial synthesisDiverse library generation for screening

Case Study 1: Anticancer Activity

A study evaluated a series of spirooxindole derivatives for their anticancer efficacy against A549 and HepG2 cell lines. The results revealed that certain compounds displayed significant cytotoxicity with IC50 values ranging from 34.99 µM to 86.53 µM. The selectivity index indicated that some derivatives were more effective than traditional chemotherapeutics, highlighting their potential as novel anticancer agents .

Case Study 2: Neuropharmacological Screening

In another investigation focusing on neuropharmacology, researchers synthesized a library of this compound derivatives and assessed their binding affinity to the 5-HT6 receptor. The findings indicated that specific modifications to the molecular structure significantly enhanced receptor binding affinity, paving the way for future drug development targeting neuropsychiatric conditions .

Mechanism of Action

The mechanism of action of Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one involves its interaction with specific molecular targets and pathways. The compound’s rigid spirocyclic structure allows it to fit into binding sites of enzymes and receptors, thereby modulating their activity. For example, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission . The compound’s ability to form hydrogen bonds and π-π interactions with target proteins enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one stands out due to the presence of the thioxanthene moiety, which imparts unique electronic and steric properties. This makes it a versatile scaffold for the development of new drugs and materials with enhanced performance and specificity.

Biological Activity

Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, receptor interactions, and synthesis methods.

Structural Characteristics

The compound features a spirocyclic structure that includes a pyrrolidine ring fused to a thioxanthene moiety. This unique architecture contributes to its pharmacological properties and interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of spiro[pyrrolidine] compounds exhibit potent anticancer activities. For instance, spiro[pyrrolidine-3,3′-oxindole] derivatives have shown significant inhibitory effects against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.

Key Findings:

  • Cell Lines Tested: MCF-7 (breast), A549 (lung), HepG2 (liver).
  • Mechanism: Induction of apoptotic cell death and inhibition of tubulin polymerization.
  • IC50 Values: Compounds demonstrated IC50 values ranging from 34.99 µM to 86.53 µM, indicating effective cytotoxicity against targeted cancer cells .
CompoundCell LineIC50 (µM)Selectivity Index
4cA54934.990.96
4fA54941.560.49
4mHepG247.920.99

Receptor Interactions

The compound has also been studied for its interaction with various G-protein coupled receptors (GPCRs). Specifically, spiro[pyrrolidinyl-3,3'-oxindole] analogues have been identified as new ligands for the 5-HT6 receptor, which is implicated in numerous neurological disorders.

Key Findings:

  • Affinity: Some derivatives exhibit submicromolar affinities towards the 5-HT6 receptor.
  • Structure-Activity Relationship (SAR): Optimization of substituents on the spirocyclic framework has led to enhanced receptor binding .

Synthesis Methods

The synthesis of spiro[pyrrolidine] derivatives typically involves multi-step reactions, including:

  • Pictet-Spengler Reaction: This reaction forms the core structure by coupling tryptamine with appropriate aldehydes.
  • Oxidative Ring Contraction: Utilizing N-bromosuccinimide as an oxidant to facilitate the formation of the spirocyclic structure.

Synthesis Example:
A one-pot synthesis method has been developed that combines these steps effectively, yielding compounds in moderate to excellent yields without significant byproducts .

Case Studies

Several studies have highlighted the biological efficacy of spiro[pyrrolidine] derivatives:

  • Study on MCF-7 Cells: A library of compounds was screened for their ability to inhibit cell proliferation, leading to the identification of several potent agents that induce apoptosis through HDAC inhibition .
  • In Vitro Testing Against Lung and Liver Cancer Cells: A series of spirooxindole derivatives were tested against A549 and HepG2 cell lines, revealing promising anticancer activity compared to standard treatments .

Q & A

Q. What are the standard synthetic routes for Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one, and how are reaction conditions optimized for yield?

The synthesis typically involves multi-step organic reactions, such as cyclocondensation between pyrrolidine and thioxanthene derivatives under controlled conditions. Key steps include:

  • Catalytic methods : Magnesium perchlorate has been used to catalyze spiroannulation reactions, achieving yields up to 85% at 80°C in acetonitrile .
  • Purification : Column chromatography (silica gel or alumina) and recrystallization are standard for isolating high-purity products .
  • Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress and identifying intermediates .

Q. How is the structural characterization of this compound performed?

Comprehensive characterization involves:

  • Spectroscopy : 1H/13C NMR (δ 1.5–8.0 ppm for protons, 30–180 ppm for carbons), IR (stretching vibrations for C=O at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
  • X-ray crystallography : Resolves spiro junction geometry and confirms stereochemistry .
  • Melting point analysis : Provides preliminary purity assessment (e.g., mp. 188–190°C observed for analogous spiro compounds) .

Advanced Research Questions

Q. What strategies improve stereoselectivity in the synthesis of this compound derivatives?

Stereochemical control is achieved via:

  • Chiral catalysts : Organocatalysts or metal complexes induce enantioselectivity in 1,3-dipolar cycloadditions, yielding up to 95:5 diastereomeric ratios .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction selectivity by stabilizing transition states .
  • Temperature modulation : Lower temperatures (−20°C to 0°C) reduce kinetic competition, favoring dominant stereoisomers .

Q. How can conflicting data in bioactivity studies of this compound be resolved?

Discrepancies in pharmacological results (e.g., antifungal vs. anti-inflammatory activity) require:

  • Dose-response analysis : Validate activity thresholds using IC50/EC50 values across cell lines .
  • Structural analogs : Compare derivatives to isolate functional groups responsible for specific bioactivities (e.g., amino substitutions enhancing antifungal potency) .
  • Mechanistic studies : Enzyme inhibition assays (e.g., chitin synthase for antifungal activity) clarify target specificity .

Q. What methodologies are used to study the compound’s photophysical properties for fluorescence applications?

Fluorescence profiling involves:

  • Quantum yield measurement : Compare emission intensity against standard dyes (e.g., rhodamine B) .
  • Solvatochromism studies : Assess solvent polarity effects on λmax shifts to infer electronic transitions .
  • Time-resolved spectroscopy : Evaluate excited-state lifetimes for applications in bioimaging or sensors .

Methodological Considerations

Q. How are computational tools applied to predict the reactivity of this compound?

Density functional theory (DFT) calculations:

  • Map reaction pathways (e.g., transition states in spiroannulation) to identify rate-limiting steps .
  • Predict regioselectivity in electrophilic substitutions using frontier molecular orbital (FMO) analysis .

Q. What experimental designs mitigate oxidative degradation during storage?

Stability protocols include:

  • Inert atmosphere storage : Argon or nitrogen gas prevents oxidation of the thioxanthene moiety .
  • Light exclusion : Amber vials or dark storage preserve photolabile functional groups .
  • Lyophilization : Freeze-drying aqueous solutions maintains long-term stability .

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